molecular formula C13H14N4O B228953 2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide CAS No. 1019-80-3

2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide

Katalognummer: B228953
CAS-Nummer: 1019-80-3
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: NDKWVYKEXQBMOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a picolinic acid hydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide typically involves the reaction of picolinic acid with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The phenyl group or other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Phenyl-picolinic acid
  • 4-Phenyl-picolinimide
  • 4-Phenyl-picolinylamine

Uniqueness

2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Eigenschaften

CAS-Nummer

1019-80-3

Molekularformel

C13H14N4O

Molekulargewicht

212.25 g/mol

IUPAC-Name

N'-amino-4-phenylpyridine-2-carboximidamide

InChI

InChI=1S/C12H12N4/c13-12(16-14)11-8-10(6-7-15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H2,13,16)

InChI-Schlüssel

NDKWVYKEXQBMOW-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)/C(=N/N)/N

SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=NN)N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=NN)N

1019-80-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.